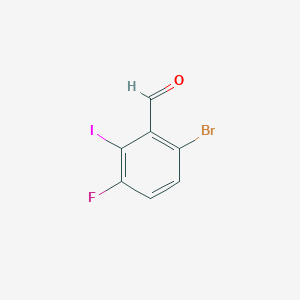

6-Bromo-3-fluoro-2-iodobenzaldehyde

Description

6-Bromo-3-fluoro-2-iodobenzaldehyde is a polyhalogenated benzaldehyde derivative featuring bromine, fluorine, and iodine substituents at positions 6, 3, and 2, respectively, on the aromatic ring. The aldehyde group at position 1 renders it highly reactive in condensation and nucleophilic substitution reactions.

Properties

IUPAC Name |

6-bromo-3-fluoro-2-iodobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFIO/c8-5-1-2-6(9)7(10)4(5)3-11/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQEJBIQCTBQPRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)I)C=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-fluoro-2-iodobenzaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method includes the halogenation of a benzaldehyde derivative followed by selective bromination, fluorination, and iodination under controlled conditions .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of catalysts and specific reaction temperatures to facilitate the halogenation steps .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-fluoro-2-iodobenzaldehyde undergoes various chemical reactions, including:

Oxidation: Conversion to carboxylic acids using oxidizing agents.

Reduction: Formation of alcohols or amines under reducing conditions.

Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or electrophiles like bromine (Br₂) in the presence of a catalyst.

Major Products

Oxidation: Corresponding carboxylic acids.

Reduction: Corresponding alcohols or amines.

Substitution: Compounds with substituted functional groups replacing the halogen atoms.

Scientific Research Applications

6-Bromo-3-fluoro-2-iodobenzaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme interactions and protein labeling.

Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-3-fluoro-2-iodobenzaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, thereby modifying their activity. The presence of multiple halogen atoms enhances its reactivity and specificity towards certain biological targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers: 6-Bromo-2-fluoro-3-iodobenzaldehyde

- Structure : The iodine and fluorine substituents are swapped (iodine at position 3, fluorine at position 2) compared to the target compound .

- Electronic Effects: Fluorine’s electron-withdrawing nature at position 3 (meta to aldehyde) in the isomer may reduce the aldehyde’s electrophilicity compared to the target’s fluorine at position 3 (meta) and iodine at position 2 (ortho).

Halogen-Substituted Analog: 6-Bromo-3-chloro-2-fluorobenzaldehyde

- Structure : Chlorine replaces iodine at position 3 (C₇H₃BrClFO, MW 237.45 g/mol) .

- Key Differences :

- Molecular Weight : The target compound’s iodine increases its molecular weight (~347.8 g/mol vs. 237.45 g/mol), affecting solubility and crystallization behavior.

- Reactivity : Chlorine’s weaker leaving-group ability compared to iodine makes the chloro analog less reactive in nucleophilic aromatic substitution (e.g., Suzuki couplings).

- Synthesis : The chloro analog is synthesized with high yields (up to 98.8%) via optimized routes, while iodination steps for the target compound may require specialized conditions (e.g., metal catalysts) to achieve comparable efficiency.

Heterocyclic Analog: 6-Bromoindole-3-carboxaldehyde

- Structure : An indole ring system with bromine at position 6 and an aldehyde at position 3 .

- Comparison :

- Aromatic System : The indole’s bicyclic structure introduces nitrogen, enabling hydrogen bonding and basicity absent in the target compound.

- Applications : Indole derivatives are prevalent in drug discovery (e.g., kinase inhibitors), whereas the target’s benzaldehyde scaffold may favor materials science applications (e.g., liquid crystals).

Toluene Derivative: 3-Bromo-6-fluoro-2-iodotoluene

- Structure : Methyl group replaces the aldehyde (CAS 1807043-37-3) .

- Functional Group Impact : The absence of the aldehyde eliminates reactivity in condensation reactions (e.g., forming Schiff bases), limiting its utility as a synthetic intermediate.

Notes on Contradictions and Limitations

- Evidence Gaps : Direct data on the target compound’s solubility or spectroscopic properties are absent; inferences rely on halogen and positional trends.

- Supplier Availability : While iodinated analogs (e.g., 3-bromo-6-fluoro-2-iodotoluene) are commercially available , the target compound’s synthesis may require custom routes.

Biological Activity

6-Bromo-3-fluoro-2-iodobenzaldehyde is a halogenated aromatic aldehyde that has garnered interest in medicinal chemistry due to its unique structural features. The presence of multiple halogens—bromine, fluorine, and iodine—on the benzene ring enhances its reactivity and potential biological activity. This article reviews the biological activity of this compound, examining its synthesis, potential applications, and relevant case studies.

Molecular Formula: C₇H₃BrFIO

Molecular Weight: 328.90 g/mol

CAS Number: 2092187-40-9

The compound's structure allows for diverse functionalization possibilities, which can lead to various biological applications. The halogen substituents influence the electronic properties of the molecule, potentially enhancing its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with similar halogenated structures have exhibited a range of biological activities, including:

- Antimicrobial Properties: Halogenated compounds are often explored for their ability to inhibit bacterial growth and combat infections.

- Anti-inflammatory Effects: Certain derivatives have shown promise in reducing inflammation, making them candidates for therapeutic applications in inflammatory diseases.

- Anticancer Activity: The unique electronic properties of halogenated compounds may allow them to interact effectively with cancer cell pathways, leading to potential anticancer agents.

Antimicrobial Activity

A study on related compounds demonstrated that halogenated benzaldehydes exhibited significant antimicrobial activity against various bacterial strains. For instance, derivatives similar to this compound showed effectiveness against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Potential

In vitro studies have indicated that halogenated benzaldehydes can inhibit the production of pro-inflammatory cytokines. A compound structurally similar to this compound was tested for its ability to reduce TNF-alpha levels in macrophages, showing a dose-dependent response .

Anticancer Activity

Research has highlighted that certain halogenated aromatic aldehydes possess cytotoxic effects on cancer cell lines. For example, a related compound was found to induce apoptosis in breast cancer cells through the activation of caspase pathways . This suggests that this compound may also exhibit similar anticancer properties.

Data Table: Comparison of Biological Activities

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Moderate | Yes | Yes |

| 4-Bromo-3-fluoro-2-chlorobenzaldehyde | High | Moderate | Moderate |

| 4-Iodo-3-fluorobenzaldehyde | Low | Yes | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.